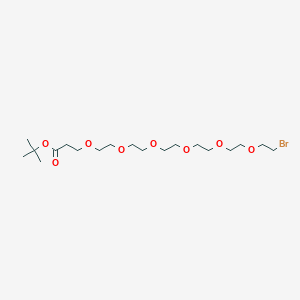

Bromo-PEG6-Boc

Description

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37BrO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRDORXGTMATBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37BrO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromo-PEG6-Boc: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of therapeutic intervention, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism of targeted protein degradation. At the heart of these heterobifunctional molecules lies the linker, a critical component that bridges a target protein-binding ligand with an E3 ubiquitin ligase-recruiting moiety. This technical guide provides a comprehensive overview of Bromo-PEG6-Boc, a widely utilized polyethylene glycol (PEG)-based linker, detailing its chemical properties, primary function in PROTAC synthesis, and the experimental methodologies for its application.

Bromo-PEG6-Boc: Chemical Identity and Core Function

Bromo-PEG6-Boc is a heterobifunctional linker composed of a six-unit polyethylene glycol chain functionalized with a terminal bromine atom and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chain imparts favorable physicochemical properties, such as increased hydrophilicity and improved solubility, to the resulting PROTAC molecule. The terminal bromine serves as a reactive handle for conjugation to a nucleophilic group on a target protein or E3 ligase ligand, while the Boc-protected amine provides a stable, masked reactive site that can be deprotected under acidic conditions for subsequent conjugation.

The primary function of Bromo-PEG6-Boc is to serve as a versatile building block in the modular synthesis of PROTACs. Its defined length and flexible nature allow for the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, a crucial step for subsequent ubiquitination and proteasomal degradation of the target protein.

Quantitative Data

The following tables summarize the key quantitative data for Bromo-PEG6-Boc and the general impact of PEG linkers on the physicochemical properties of PROTACs.

| Property | Value | Reference |

| Chemical Name | tert-butyl (2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |

| Molecular Formula | C19H37BrO8 | [] |

| Molecular Weight | 473.40 g/mol | [] |

| CAS Number | 1393330-41-0 | [] |

| Appearance | Colorless to pale yellow oil/liquid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Purity | Typically >95% | N/A |

| Physicochemical Property | Impact of PEG Linker | Reference |

| Solubility | Increases aqueous solubility | [2][3] |

| Lipophilicity (LogP) | Generally decreases | [4] |

| Cell Permeability | Can be modulated; not a direct correlation | [4] |

| Metabolic Stability | Generally good, but can be susceptible to oxidation | [3] |

| Flexibility | High, allowing for optimal ternary complex formation | [3] |

Experimental Protocols

Representative Protocol: Solid-Phase Synthesis of a PROTAC using Bromo-PEG6-Boc

This protocol describes a general workflow for the synthesis of a PROTAC where an E3 ligase ligand is first immobilized on a solid support, followed by the sequential addition of the Bromo-PEG6-Boc linker and the target protein ligand.

Materials:

-

E3 ligase ligand with a suitable functional group for immobilization (e.g., a carboxylic acid).

-

Solid support resin (e.g., aminomethyl polystyrene resin).

-

Bromo-PEG6-Boc.

-

Target protein ligand with a nucleophilic functional group (e.g., a primary amine or thiol).

-

Coupling reagents (e.g., HATU, HOBt).

-

Bases (e.g., DIPEA).

-

Solvents (e.g., DMF, DCM).

-

Deprotection reagent (e.g., TFA in DCM).

-

Cleavage cocktail (e.g., TFA/water/TIPS).

-

Analytical and preparative HPLC.

-

Mass spectrometer.

Procedure:

-

Immobilization of E3 Ligase Ligand:

-

Swell the aminomethyl resin in DMF.

-

In a separate vessel, activate the carboxylic acid of the E3 ligase ligand with HATU and HOBt in the presence of DIPEA in DMF.

-

Add the activated E3 ligase ligand solution to the swollen resin and shake at room temperature for 16-24 hours.

-

Wash the resin extensively with DMF, DCM, and methanol, and dry under vacuum.

-

-

Linker Coupling:

-

Swell the E3 ligase-functionalized resin in DMF.

-

To the resin, add a solution of Bromo-PEG6-Boc (2-3 equivalents) and a non-nucleophilic base such as DIPEA (4-6 equivalents) in DMF.

-

Shake the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using a test cleavage and LC-MS analysis.

-

Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 20-50% TFA in DCM for 1-2 hours to remove the Boc protecting group from the linker, exposing the terminal amine.

-

Wash the resin with DCM, neutralize with a 10% solution of DIPEA in DCM, and then wash again with DCM and DMF.

-

-

Target Protein Ligand Coupling:

-

Activate the carboxylic acid of the target protein ligand (if applicable) using coupling reagents as in step 1.

-

Add the activated target protein ligand solution to the resin and shake at room temperature for 16-24 hours.

-

Alternatively, if the target protein ligand has a nucleophilic handle, it can be coupled to the deprotected amine via other conjugation chemistries.

-

-

Cleavage and Purification:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the PROTAC from the solid support.

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude PROTAC using preparative reverse-phase HPLC.

-

Characterize the final product by LC-MS and NMR.

-

Protocol for Ternary Complex Formation Assay (Representative)

Several biophysical techniques can be used to assess the formation of the PROTAC-induced ternary complex (Target Protein - PROTAC - E3 Ligase). A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

-

Purified, tagged target protein (e.g., His-tagged).

-

Purified, tagged E3 ligase complex (e.g., GST-tagged).

-

TR-FRET donor antibody (e.g., anti-His-Terbium).

-

TR-FRET acceptor antibody (e.g., anti-GST-d2).

-

Synthesized PROTAC.

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

Procedure:

-

Prepare a serial dilution of the PROTAC in the assay buffer.

-

In a suitable microplate, add the target protein, E3 ligase complex, and the PROTAC dilutions.

-

Add the TR-FRET donor and acceptor antibodies to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation and antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader by exciting the donor and measuring emission from both the donor and acceptor.

-

Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

Bromo-PEG6-Boc is a fundamental and versatile tool in the development of PROTACs. Its well-defined structure and the advantageous properties conferred by the PEG chain make it an attractive choice for researchers aiming to synthesize novel protein degraders. The ability to modulate the physicochemical properties of PROTACs through the rational selection of linkers like Bromo-PEG6-Boc is a critical aspect of designing effective and drug-like therapeutic agents. This technical guide provides a foundational understanding of Bromo-PEG6-Boc, offering valuable insights into its application for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to Bromo-PEG6-Boc: Structure, Properties, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG6-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physicochemical properties, and its application in bioconjugation, with a focus on the synthesis of PROTACs for targeted protein degradation. Detailed experimental protocols, safety and handling information, and a visualization of its role in PROTAC-mediated protein degradation are also included.

Chemical Structure and Properties

Bromo-PEG6-Boc is a polyethylene glycol (PEG)-based linker that features a bromine atom at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other.[1] This bifunctional nature allows for the sequential conjugation of two different molecular entities, making it an invaluable tool in the construction of complex molecules like PROTACs.[2][3]

The structure of Bromo-PEG6-Boc consists of a hexaethylene glycol spacer, which enhances the solubility and pharmacokinetic properties of the final conjugate.[4] The terminal bromine atom serves as a reactive handle for nucleophilic substitution, readily reacting with amines, thiols, and other nucleophiles.[5] The Boc-protected amine provides a stable, yet easily deprotectable, functional group for subsequent conjugation steps.[6][7]

Table 1: Chemical and Physical Properties of Bromo-PEG6-Boc

| Property | Value | Reference(s) |

| CAS Number | 1393330-41-0 | [2][3] |

| Molecular Formula | C₁₉H₃₇BrO₈ | [2][3] |

| Molecular Weight | 473.40 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | ≥97.0% | [2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2][3] |

| Storage (Pure form) | -20°C for 3 years, 4°C for 2 years | [2][3] |

| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [2] |

Experimental Protocols

The utility of Bromo-PEG6-Boc lies in its ability to participate in sequential conjugation reactions. The following are generalized protocols for the key transformations involving this linker.

Reaction with Nucleophiles (e.g., Amines or Thiols)

The bromine atom of Bromo-PEG6-Boc is a good leaving group, facilitating nucleophilic substitution reactions with primary or secondary amines and thiols. This reaction is typically the first step in PROTAC synthesis, where the linker is conjugated to a ligand for either the target protein or the E3 ligase.

General Protocol:

-

Dissolve the amine- or thiol-containing ligand (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to the solution.

-

Add Bromo-PEG6-Boc (1-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by an appropriate technique (e.g., LC-MS or TLC).

-

Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

-

The crude product is then purified by column chromatography on silica gel.

Deprotection of the Boc Group

The Boc protecting group is stable under the conditions of the nucleophilic substitution but can be readily removed under acidic conditions to reveal the primary amine.[6][7]

General Protocol:

-

Dissolve the Boc-protected conjugate in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M in 1,4-dioxane).[7]

-

Stir the reaction at room temperature for 1-2 hours, or until deprotection is complete (monitored by LC-MS or TLC).

-

The solvent and excess acid are typically removed under reduced pressure.

-

The resulting amine salt can be used directly in the next step or neutralized with a base if the free amine is required.

Amide Bond Formation

The newly exposed amine can be coupled with a carboxylic acid-containing molecule (the second ligand for the PROTAC) using standard peptide coupling reagents.

General Protocol:

-

Dissolve the carboxylic acid-containing ligand (1 equivalent) in a suitable aprotic solvent such as DMF.

-

Add a peptide coupling reagent such as HATU, HBTU, or EDC (1-1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).

-

Add the deprotected amine-linker conjugate (as a salt or free amine, 1 equivalent) to the activated carboxylic acid solution.

-

Stir the reaction at room temperature until amide bond formation is complete (monitored by LC-MS or TLC).

-

The reaction is worked up by dilution with water and extraction with an organic solvent.

-

The final PROTAC molecule is purified by preparative HPLC.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2][] A PROTAC consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[9][10]

Bromo-PEG6-Boc is an ideal linker for PROTAC synthesis due to its length, flexibility, and the orthogonal reactivity of its two functional groups. The PEG spacer helps to improve the solubility and cell permeability of the final PROTAC molecule, which is often a challenge for these relatively large molecules.[11]

The synthesis of a PROTAC using Bromo-PEG6-Boc typically follows the sequential steps outlined in the experimental protocols section. The order of addition of the POI ligand and the E3 ligase ligand can be varied depending on the specific chemistry of the ligands.

Safety and Handling

The following safety information is derived from the Safety Data Sheet (SDS) for Bromo-PEG6-Boc.[12]

-

Hazard Classification:

-

Signal Word: Warning[12]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P264: Wash hands thoroughly after handling.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

-

Handling:

-

Use in a well-ventilated area.[12]

-

Avoid contact with skin, eyes, and clothing.

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Visualization of PROTAC Mechanism of Action

The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule using Bromo-PEG6-Boc and its subsequent mechanism of action in inducing targeted protein degradation.

Caption: PROTAC Synthesis and Mechanism of Action.

This guide provides a foundational understanding of Bromo-PEG6-Boc for researchers engaged in the development of targeted protein degraders and other complex bioconjugates. The information presented herein should facilitate the effective use of this versatile linker in advancing drug discovery and chemical biology research.

References

- 1. Bromo-PEG6-Boc | Bromo-peg6-t-butyl ester | Bromides | Ambeed.com [ambeed.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. benchchem.com [benchchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

The Strategic Role of the Boc Protecting Group in Bromo-PEG6-Boc: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the bifunctional linker, Bromo-PEG6-Boc. This document outlines its significance in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, providing detailed experimental protocols and quantitative data to support laboratory applications.

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, precision and control at the molecular level are paramount. Bromo-PEG6-Boc has emerged as a valuable heterobifunctional linker, instrumental in the synthesis of PROTACs. The strategic incorporation of the Boc protecting group is central to its utility, enabling a modular and controlled approach to the assembly of these complex molecules. This guide delves into the technical nuances of the Boc group's function, offering practical insights for its application in research and development.

The Core Function: A Temporary Shield for Controlled Synthesis

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed in organic synthesis to temporarily block a reactive amine functional group. In the context of Bromo-PEG6-Boc, the Boc group protects the terminal amine of the hexaethylene glycol (PEG6) chain. This protection is critical for preventing undesired side reactions during the initial synthetic steps, where the bromo end of the linker is intended to react with a nucleophile, typically a functional group on a protein of interest (POI) ligand.

By masking the amine, the Boc group ensures that the linker's reactivity is directed exclusively to the bromo-terminus. This regioselectivity is fundamental to the stepwise and controlled construction of PROTACs, which are comprised of a POI-binding ligand, an E3 ligase-recruiting ligand, and the interconnecting linker.

Stability and Orthogonal Deprotection: Key Advantages in Multi-step Synthesis

The Boc group exhibits notable stability under a range of reaction conditions, including basic and nucleophilic environments. This robustness allows for a variety of chemical transformations to be performed on other parts of the molecule without premature cleavage of the protecting group.

Crucially, the Boc group can be removed under mild acidic conditions, a process known as deprotection. This "orthogonality" is a significant advantage in multi-step syntheses, as it allows for the selective deprotection of the amine at the desired stage without affecting other acid-sensitive protecting groups that may be present on the POI or E3 ligase ligands.

Quantitative Data Summary

The efficiency of both the coupling and deprotection steps is critical for the overall yield and purity of the final bioconjugate. Below is a summary of typical reaction conditions and expected outcomes.

| Parameter | Williamson Ether Synthesis (Alkylation) | Boc Deprotection |

| Reactants | Bromo-PEG6-Boc, Phenolic POI Ligand | Boc-protected PEG6-amine conjugate |

| Reagents | K₂CO₃ or Cs₂CO₃ (base) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | Dichloromethane (DCM) |

| Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature |

| Reaction Time | 4 - 12 hours | 1 - 2 hours |

| Typical Yield | 50 - 95%[1] | >90%[2] |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis for PROTAC Linker Conjugation

This protocol describes the alkylation of a phenolic hydroxyl group on a protein of interest (POI) ligand with Bromo-PEG6-Boc.

Materials:

-

Bromo-PEG6-Boc

-

POI ligand with a phenolic hydroxyl group

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the phenolic POI ligand (1 equivalent) in anhydrous ACN or DMF, add K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Stir the suspension under an inert atmosphere (N₂ or Ar) at room temperature for 15-30 minutes.

-

Add a solution of Bromo-PEG6-Boc (1.1-1.5 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected POI-linker conjugate.

Protocol 2: Boc Deprotection to Reveal the Terminal Amine

This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent conjugation with an E3 ligase ligand.

Materials:

-

Boc-protected POI-linker conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected POI-linker conjugate (1 equivalent) in DCM (0.1-0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours). The disappearance of the tert-butyl proton signal at ~1.4 ppm in ¹H NMR can also be used for monitoring.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting amine-functionalized POI-linker is often obtained as a TFA salt and can be used in the next step without further purification, or it can be neutralized with a mild base if required for subsequent reactions.

Mandatory Visualizations

Caption: Logical workflow for PROTAC synthesis.

Caption: PROTAC signaling pathway.

Conclusion

The Boc protecting group in Bromo-PEG6-Boc is not merely a passive component but an active enabler of sophisticated bioconjugation strategies. Its stability, ease of removal under specific conditions, and role in ensuring regioselective reactions make it an indispensable tool for the rational design and synthesis of PROTACs and other complex biomolecules. This guide provides the foundational knowledge and practical protocols to empower researchers in harnessing the full potential of Bromo-PEG6-Boc in their drug discovery endeavors.

References

The Strategic Importance of the PEG6 Linker in Bromo-PEG6-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics has revolutionized modern medicine, with modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) offering unprecedented precision in treating a myriad of diseases. Central to the design and efficacy of these complex molecules is the linker, a component that bridges the targeting moiety to the therapeutic payload or E3 ligase recruiter. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to impart favorable physicochemical and pharmacokinetic properties. This technical guide delves into the core significance of the PEG6 linker within the context of the heterobifunctional molecule, Bromo-PEG6-Boc, a valuable building block in the synthesis of next-generation therapeutics.

Core Principles of the PEG6 Linker in Advanced Therapeutics

Bromo-PEG6-Boc is a heterobifunctional linker composed of a six-unit polyethylene glycol chain, flanked by a bromine (Br) atom at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This specific architecture makes it a versatile tool for covalently linking different molecular entities. The PEG6 component, in particular, plays a multifaceted role that is critical to the overall performance of the final conjugate.[1][2]

The fundamental advantages conferred by the PEG6 linker stem from its inherent properties:

-

Enhanced Hydrophilicity and Solubility: A primary challenge in the development of complex biologics and large molecule drugs is their often-poor solubility in aqueous environments. The repeating ethylene glycol units of the PEG6 linker are hydrophilic, which significantly improves the water solubility of the entire conjugate.[2][3] This is crucial for preventing aggregation, a common issue that can lead to reduced efficacy and potential immunogenicity.[4]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for extending the in-vivo half-life of therapeutics. The PEG6 linker contributes to an increased hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation time.[4] This extended exposure can lead to greater accumulation of the therapeutic at the target site.

-

Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and minimal immunogenicity. By incorporating a PEG6 linker, the resulting conjugate is often "shielded" from the immune system, reducing the likelihood of an adverse immune response.[4]

-

Optimized Spatial Orientation: The flexibility and defined length of the PEG6 linker provide critical spatial separation between the conjugated molecules. In PROTACs, this spacing is essential for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][5] In ADCs, it can prevent steric hindrance between the antibody and the payload, ensuring proper target engagement and payload delivery.

The PEG6 Linker in PROTAC Design and Function

PROTACs are innovative therapeutic agents that hijack the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's role in PROTAC efficacy cannot be overstated, as it directly influences the formation of the key ternary complex.[6][7]

The PEG6 linker in Bromo-PEG6-Boc offers a balance of flexibility and length that is often optimal for PROTAC function. A linker that is too short may create steric clashes, preventing the target protein and E3 ligase from coming together effectively. Conversely, an excessively long linker can lead to an entropic penalty, destabilizing the ternary complex. The defined length of the PEG6 linker allows for a more controlled and predictable spatial arrangement, increasing the probability of productive ternary complex formation.[8]

PROTAC Signaling Pathway

Caption: PROTAC-mediated protein degradation pathway.

The PEG6 Linker in Antibody-Drug Conjugate (ADC) Development

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a linker. The linker is a critical determinant of the ADC's stability, safety, and efficacy. The use of PEG linkers, such as the PEG6 moiety in Bromo-PEG6-Boc, has become increasingly prevalent in ADC design.[4]

The hydrophilicity of the PEG6 linker helps to mitigate the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation, which can lead to rapid clearance and potential immunogenicity.[4] Furthermore, the defined length of the PEG6 linker can influence the drug-to-antibody ratio (DAR) that can be achieved without compromising the stability and solubility of the ADC.

Quantitative Data on the Impact of PEG Linkers

While specific quantitative data for Bromo-PEG6-Boc is not extensively published, the impact of PEG linker length on the properties of PROTACs and ADCs has been documented in the literature. The following tables summarize representative data for molecules containing PEG linkers of varying lengths, including those with six PEG units.

Table 1: Physicochemical Properties of Representative PROTACs with Varying PEG Linker Lengths

| PROTAC | Linker Composition | Molecular Weight (Da) | cLogP |

| PROTAC A | Alkyl Chain (12 atoms) | 850 | 5.2 |

| PROTAC B | PEG3 Linker | 920 | 4.1 |

| PROTAC C | PEG6 Linker | 1052 | 3.0 |

| PROTAC D | PEG12 Linker | 1316 | 1.8 |

Note: Data is illustrative and compiled from various sources in the literature. cLogP (calculated log P) is an indicator of lipophilicity.

Table 2: In Vitro Efficacy of Representative PROTACs with Varying PEG Linker Lengths

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC 1 | 12 (Alkyl) | 150 | 85 |

| PROTAC 2 | 16 (PEG4 ) | 50 | 95 |

| PROTAC 3 | 22 (PEG6 ) | 25 | 98 |

| PROTAC 4 | 34 (PEG10) | 80 | 90 |

Note: Data is illustrative and compiled from various sources in the literature. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum percentage of degradation.[8]

Table 3: Pharmacokinetic Properties of Representative ADCs with Different Linkers

| ADC | Linker Type | Drug-to-Antibody Ratio (DAR) | Plasma Half-life (hours) |

| ADC X | SMCC (hydrophobic) | 4 | 120 |

| ADC Y | PEG4 | 8 | 150 |

| ADC Z | PEG8 | 8 | 180 |

Note: Data is illustrative and compiled from various sources in the literature.

Experimental Protocols

The following are generalized protocols for the synthesis of PROTACs and ADCs that can utilize a heterobifunctional linker such as Bromo-PEG6-Boc.

General Protocol for PROTAC Synthesis using Bromo-PEG6-Boc

This protocol outlines a two-step synthesis where Bromo-PEG6-Boc is sequentially conjugated to a target protein ligand and an E3 ligase ligand.

Step 1: Conjugation of Bromo-PEG6-Boc to the Target Protein Ligand

-

Deprotection of the Boc Group: Dissolve Bromo-PEG6-Boc in a suitable solvent (e.g., dichloromethane). Add an excess of an acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours to remove the Boc protecting group, yielding the free amine. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Upon completion, evaporate the solvent and excess acid under reduced pressure. The resulting crude amine can be purified by flash chromatography or preparative high-performance liquid chromatography (HPLC).

-

Coupling to Target Ligand: Dissolve the purified amino-PEG6-Br and the target protein ligand (containing a carboxylic acid) in an anhydrous aprotic solvent (e.g., dimethylformamide - DMF). Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA). Stir the reaction at room temperature overnight.

-

Purification: Purify the resulting conjugate (Target Ligand-PEG6-Br) by preparative HPLC.

Step 2: Conjugation to the E3 Ligase Ligand

-

Reaction Setup: Dissolve the purified Target Ligand-PEG6-Br and the E3 ligase ligand (containing a nucleophilic group, such as a phenol or thiol) in a suitable solvent (e.g., DMF or acetonitrile). Add a base (e.g., potassium carbonate or cesium carbonate) to facilitate the nucleophilic substitution reaction.

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours to overnight, monitoring the reaction progress by LC-MS.

-

Final Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC to obtain a highly pure product.

General Protocol for ADC Synthesis using a PEG6 Linker

This protocol describes a common method for conjugating a drug payload to an antibody via a maleimide-functionalized PEG6 linker. While Bromo-PEG6-Boc would require modification to introduce a maleimide group, this protocol illustrates the general workflow.

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., phosphate-buffered saline - PBS) at 37 °C for 1-2 hours. This exposes free thiol groups for conjugation.

-

Linker-Payload Preparation: Prepare a solution of the maleimide-PEG6-payload conjugate in a co-solvent such as dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add the maleimide-PEG6-payload solution to the reduced antibody solution. The molar excess of the linker-payload will determine the final drug-to-antibody ratio (DAR). Allow the reaction to proceed at room temperature for 1-2 hours.

-

Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated payload, linker, and any aggregates.

-

Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

Conclusion

The PEG6 linker, as exemplified by its inclusion in the versatile building block Bromo-PEG6-Boc, is a critical component in the design of advanced therapeutics such as PROTACs and ADCs. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide optimal spatial orientation for molecular interactions makes it an indispensable tool for drug developers. While the "trial and error" approach to linker design is still prevalent, a deeper understanding of the structure-activity relationships of different linker types, including the well-characterized PEG6 linker, is paving the way for more rational and efficient drug design. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the strategic implementation of precisely engineered linkers like Bromo-PEG6-Boc will undoubtedly play a pivotal role in the development of safer and more effective medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 5. precisepeg.com [precisepeg.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bromo-PEG6-Boc: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG6-Boc is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery. Its structure, featuring a bromo group, a hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, makes it a versatile tool for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of the molecular properties of Bromo-PEG6-Boc, its primary applications, and detailed experimental protocols for its use, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Properties

A thorough understanding of the physicochemical properties of Bromo-PEG6-Boc is essential for its effective application in research and development. The following table summarizes its key molecular data.

| Property | Value | Citation(s) |

| Molecular Formula | C19H37BrO8 | [1][2] |

| Molecular Weight | 473.40 g/mol | [1][2] |

| CAS Number | 1393330-41-0 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

| Storage Conditions | Store at -20°C for long-term stability | [1][2] |

Primary Application: A Versatile Linker in PROTAC Synthesis

The principal application of Bromo-PEG6-Boc lies in its use as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the distance and orientation between the target protein and the E3 ligase, which in turn influences the efficiency of ternary complex formation and target degradation.

The Bromo-PEG6-Boc molecule offers several advantages as a PROTAC linker:

-

Flexibility: The hexaethylene glycol chain provides significant flexibility, allowing for optimal positioning of the two binding moieties of the PROTAC.

-

Hydrophilicity: The PEG spacer enhances the aqueous solubility of the final PROTAC molecule, which is often a challenge for these relatively large and complex structures.

-

Bifunctionality: The terminal bromo group and the Boc-protected amine provide two distinct reactive handles for sequential conjugation with a target protein ligand and an E3 ligase ligand.

Experimental Protocols

The following protocols are representative examples of how Bromo-PEG6-Boc can be utilized in the synthesis of a PROTAC targeting the BRD4 protein, a well-established therapeutic target in oncology.

Protocol 1: Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed to allow for subsequent conjugation.

Materials:

-

Bromo-PEG6-Boc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Bromo-PEG6-Boc in a minimal amount of DCM in a round-bottom flask.

-

Add an excess of TFA (typically 20-50% v/v in DCM) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected bromo-PEG6-amine.

Protocol 2: Conjugation to an E3 Ligase Ligand (e.g., a derivative of Thalidomide)

The deprotected bromo-PEG6-amine can be conjugated to a suitable E3 ligase ligand, such as a carboxylic acid derivative of pomalidomide.

Materials:

-

Deprotected bromo-PEG6-amine

-

Pomalidomide-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Dissolve the pomalidomide-carboxylic acid, deprotected bromo-PEG6-amine, and HATU in anhydrous DMF.

-

Add DIPEA to the reaction mixture and stir at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the bromo-PEG6-pomalidomide conjugate.

Protocol 3: Conjugation to a Target Protein Ligand (e.g., JQ1 derivative)

The bromo-terminated end of the linker can then be reacted with a nucleophilic group on the target protein ligand, such as a phenol or thiol.

Materials:

-

Bromo-PEG6-pomalidomide conjugate

-

A suitable JQ1 derivative with a free phenol or thiol group

-

Potassium carbonate (K2CO3) or a similar base

-

Anhydrous DMF

Procedure:

-

Dissolve the bromo-PEG6-pomalidomide conjugate and the JQ1 derivative in anhydrous DMF.

-

Add an excess of potassium carbonate to the reaction mixture.

-

Stir the reaction at an elevated temperature (e.g., 60-80 °C) overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations

PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a BRD4-targeting PROTAC using Bromo-PEG6-Boc.

PROTAC Mechanism of Action: BRD4 Degradation

References

An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG6-Boc is a hetero-bifunctional polyethylene glycol (PEG) linker of discrete length, playing a crucial role in modern drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Bromo-PEG6-Boc. The inclusion of a hexaethylene glycol (PEG6) spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates, while the terminal bromo and Boc-protected amine functionalities allow for sequential and specific conjugation to two different molecular entities.

Synthesis of Bromo-PEG6-Boc

The synthesis of Bromo-PEG6-Boc can be conceptualized as a multi-step process starting from a commercially available PEG derivative. A plausible and commonly employed synthetic route involves the initial protection of one terminus of a PEG chain, followed by the functionalization of the other terminus.

Experimental Protocol: Synthesis of Bromo-PEG6-Boc

Materials:

-

N-Boc-amino-PEG6-alcohol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of N-Boc-amino-PEG6-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add triphenylphosphine (1.5 equivalents).

-

Bromination: While stirring, add carbon tetrabromide (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Bromo-PEG6-Boc as a colorless to pale yellow oil.

Characterization of Bromo-PEG6-Boc

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Bromo-PEG6-Boc. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

| Parameter | Expected Value |

| Molecular Formula | C₁₉H₃₇BrO₈ |

| Molecular Weight | 473.40 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity (by HPLC) | ≥95% |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 |

| FT-IR (neat) | See Table 4 |

| Mass Spectrometry (ESI+) | m/z [M+Na]⁺ calculated: 496.16, found: ~496.2 |

Table 1: Summary of key quantitative data for Bromo-PEG6-Boc.

Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Bromo-PEG6-Boc in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the presence of the Boc protecting group, the PEG chain, and the terminal bromo functionality.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.44 | s | 9H |

| -NH- | ~5.0 (broad) | s | 1H |

| -CH₂-Br | ~3.45 | t | 2H |

| PEG backbone (-O-CH₂-CH₂-) | 3.60 - 3.75 | m | 20H |

| -CH₂-NH-Boc | ~3.30 | q | 2H |

Table 2: Expected ¹H NMR data for Bromo-PEG6-Boc in CDCl₃.

| Assignment | Expected Chemical Shift (δ, ppm) |

| -C (CH₃)₃ (Boc) | ~28.4 |

| -C (CH₃)₃ (Boc) | ~79.0 |

| PEG backbone (-O-C H₂-C H₂-) | ~70.0 - 71.5 |

| -C H₂-Br | ~30.5 |

| -C H₂-NH-Boc | ~40.3 |

| -C=O (Boc) | ~156.0 |

Table 3: Expected ¹³C NMR data for Bromo-PEG6-Boc in CDCl₃.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates.

-

Instrumentation: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | ~3350 | Medium |

| C-H Stretch (alkane) | 2850-2950 | Strong |

| C=O Stretch (carbamate) | ~1710 | Strong |

| N-H Bend (amide) | ~1520 | Medium |

| C-O-C Stretch (ether) | ~1100 | Strong |

| C-Br Stretch | ~650 | Medium |

Table 4: Expected FT-IR absorption bands for Bromo-PEG6-Boc.

3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The observation of the [M+Na]⁺ adduct is common for PEGylated compounds.

Application in PROTAC Synthesis

Bromo-PEG6-Boc is a valuable building block for the synthesis of PROTACs. The bromo- and Boc-protected amine termini allow for the sequential attachment of a ligand for an E3 ubiquitin ligase and a ligand for the target protein of interest (POI).

General Workflow for PROTAC Synthesis using Bromo-PEG6-Boc

The synthesis typically proceeds in a stepwise manner. First, one of the ligands is coupled to the bromo- end of the linker via a nucleophilic substitution reaction. Subsequently, the Boc protecting group is removed under acidic conditions to reveal a primary amine, which is then coupled to the second ligand using standard amide bond formation chemistry.

Caption: A generalized workflow for the synthesis of a PROTAC molecule using Bromo-PEG6-Boc.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule can enter a cell and simultaneously bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

A Technical Guide to Bromo-PEG6-Boc: A Versatile Linker for Proteolysis-Targeting Chimeras

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Bromo-PEG6-Boc, a heterobifunctional linker integral to the development of Proteolysis-Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier information, and a representative experimental protocol for its application in PROTAC synthesis. Furthermore, it details the fundamental mechanism of action of PROTACs facilitated by such linkers.

Core Compound Information

Bromo-PEG6-Boc , with the CAS number 1393330-41-0 , is a polyethylene glycol (PEG)-based linker featuring a terminal bromo group and a tert-Butyloxycarbonyl (Boc)-protected amine.[1][2][3][4][5][6][7][8][9][10] This structure allows for the sequential conjugation of two different molecules, a crucial step in the synthesis of heterobifunctional molecules like PROTACs. The PEG chain enhances solubility and provides a flexible spacer between the two conjugated moieties.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1393330-41-0 | [1][2][3][4][6][7][8][10] |

| Molecular Formula | C19H37BrO8 | [4] |

| Molecular Weight | 473.40 g/mol | [4] |

| Appearance | Liquid | [8] |

| Purity | ≥97.0% | [8] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability. | [8] |

Supplier Information

A number of chemical suppliers provide Bromo-PEG6-Boc for research purposes. A selection of these suppliers is listed below. Please note that availability and pricing are subject to change and should be verified on the suppliers' websites.

| Supplier | Website |

| MedChemExpress | --INVALID-LINK-- |

| TargetMol | --INVALID-LINK-- |

| Ambeed | --INVALID-LINK-- |

| BroadPharm | --INVALID-LINK--[11] |

| Meilunbio | --INVALID-LINK-- |

PROTAC Synthesis: A Representative Experimental Protocol

The following is a generalized, two-step protocol for the synthesis of a PROTAC using a bromo-PEG linker like Bromo-PEG6-Boc. This protocol is adapted from methodologies reported for similar linkers and serves as a representative guide.[2] The synthesis involves the sequential reaction of the linker with a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Step 1: Coupling of the POI Ligand to the Bromo-PEG-Boc Linker

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve the POI ligand (containing a suitable nucleophilic group, such as a phenol or amine) and Bromo-PEG6-Boc in an appropriate anhydrous solvent (e.g., dimethylformamide - DMF).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to the reaction mixture to facilitate the nucleophilic substitution reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the POI-PEG6-Boc intermediate.

Step 2: Deprotection and Coupling of the E3 Ligase Ligand

-

Boc Deprotection: Dissolve the purified POI-PEG6-Boc intermediate in a suitable solvent (e.g., dichloromethane - DCM). Add a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group, exposing the terminal amine. Stir the reaction at room temperature for 1-2 hours.

-

Solvent Removal: Remove the solvent and excess acid under reduced pressure.

-

Coupling Reaction: In a dry, inert atmosphere, dissolve the deprotected POI-PEG6-NH2 intermediate and the E3 ligase ligand (typically containing a carboxylic acid) in an anhydrous solvent like DMF.

-

Coupling Agents: Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to facilitate the amide bond formation.

-

Reaction and Purification: Stir the reaction at room temperature for several hours to overnight. Monitor the reaction by LC-MS. Upon completion, the final PROTAC product is purified using preparative high-performance liquid chromatography (HPLC).

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][3][12] The Bromo-PEG6-Boc linker plays a critical role by connecting the two key components of a PROTAC: a ligand that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[13]

The mechanism can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[1][7]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. This results in the formation of a polyubiquitin chain on the surface of the POI.[14]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.[12]

-

Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another POI molecule, acting catalytically to induce the degradation of multiple copies of the target protein.[6][12]

Below is a diagram illustrating the PROTAC mechanism of action.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Safety Information

The Safety Data Sheet (SDS) for Bromo-PEG6-Boc indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area, such as a fume hood.[4] For detailed safety information, please refer to the SDS provided by the supplier.[4]

References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Bromo-PEG6-Boc | Bromo-peg6-t-butyl ester | Bromides | Ambeed.com [ambeed.com]

- 10. Bromo-PEG6-Boc|T14813|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

- 11. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Bromo-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Bromo-PEG6-Boc, a heterobifunctional PEG-based linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is paramount for its effective handling, reaction setup, and the purification of resulting conjugates.

Core Concept: Bromo-PEG6-Boc in PROTAC Synthesis

PROTACs are innovative therapeutic modalities that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins. These chimeric molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3][4] Bromo-PEG6-Boc serves as such a linker, offering a six-unit polyethylene glycol (PEG) spacer that enhances the solubility and provides flexibility to the final PROTAC molecule.[4][5]

The logical workflow for utilizing Bromo-PEG6-Boc in PROTAC synthesis is a sequential process. First, the tert-butyloxycarbonyl (Boc) protecting group is removed from the amine end of the linker, which is then coupled to the E3 ligase ligand. Subsequently, the bromo-end of the linker is reacted with the target protein ligand to complete the synthesis of the heterobifunctional PROTAC molecule.

Solubility Profile of Bromo-PEG6-Boc

The solubility of Bromo-PEG6-Boc is influenced by its structure: a flexible, hydrophilic six-unit PEG chain capped with a hydrophobic Boc group at one end and a bromine atom at the other. The PEG chain generally confers solubility in aqueous and many organic solvents.[6][7]

Quantitative Solubility Data

Specific quantitative solubility data for Bromo-PEG6-Boc is limited in publicly available literature. The most definitive data point is for Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ≥ 100 | 211.24 | Saturation point not reached. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1][8][9][10] |

Qualitative and Predicted Solubility

Based on the general properties of PEGylated molecules and data from similar compounds, a qualitative solubility profile can be inferred.

| Solvent Class | Example Solvents | Predicted Solubility |

| Polar Aprotic | DMF, Acetonitrile | Likely soluble, as these are good solvents for many PEG derivatives.[11] |

| Polar Protic | Water, Ethanol, Methanol | Expected to have some solubility. A similar, shorter linker (Bromo-PEG1-C2-Boc) is highly soluble in water (≥ 100 mg/mL).[12] However, PEG solubility can decrease in alcohols compared to water.[11] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely soluble. PEGs are generally very soluble in these solvents.[11] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Poorly soluble to insoluble in diethyl ether.[11] Likely soluble in THF. |

| Nonpolar | Hexane, Toluene | Likely poorly soluble to insoluble. PEGs are generally less soluble in nonpolar solvents.[11] |

Experimental Protocol: Determining Solubility via the Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[13][14] The following is a detailed protocol that can be adapted for Bromo-PEG6-Boc.

Detailed Methodology

1. Materials and Equipment:

-

Bromo-PEG6-Boc

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

-

Volumetric flasks and pipettes for standard preparation

2. Procedure:

-

Preparation of Standards:

-

Accurately weigh a small amount of Bromo-PEG6-Boc and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Solubility Measurement (Shake-Flask):

-

Add an excess amount of Bromo-PEG6-Boc to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solute remains at equilibrium.

-

Add a known volume of the test solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. Visual inspection should confirm the presence of undissolved Bromo-PEG6-Boc.

-

After equilibration, remove the vial and let it stand to allow the solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes).

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining particulate matter.

-

Analyze the filtered, saturated solution by HPLC using the same method as for the calibration standards.

-

-

Quantification:

-

Determine the peak area of Bromo-PEG6-Boc in the sample chromatogram.

-

Using the linear regression equation from the calibration curve, calculate the concentration of Bromo-PEG6-Boc in the saturated solution.

-

The calculated concentration is the equilibrium solubility of the compound in that specific solvent at the tested temperature. Report the results in mg/mL or mM.

-

This in-depth guide provides researchers with the necessary information to effectively utilize Bromo-PEG6-Boc in their experimental workflows, with a clear understanding of its solubility characteristics and a robust protocol for its empirical determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. chempep.com [chempep.com]

- 7. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Storage and Stability of Bromo-PEG6-Boc Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage and stability of Bromo-PEG6-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is critical for ensuring the integrity, purity, and performance of this reagent in research and drug development applications.

Introduction to Bromo-PEG6-Boc

Bromo-PEG6-Boc is a valuable chemical tool featuring a bromo group for nucleophilic substitution, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a tert-butyloxycarbonyl (Boc) protected amine. The stability of each of these functional components is paramount to the successful synthesis of PROTACs and other bioconjugates. This guide outlines the key factors influencing the stability of Bromo-PEG6-Boc solutions and provides recommendations for storage and handling.

Recommended Storage Conditions

Proper storage is the first line of defense against degradation. The following table summarizes the recommended storage conditions for Bromo-PEG6-Boc in both its pure form and in solution.

| Form | Storage Temperature | Recommended Duration |

| Pure Compound | -20°C | Up to 3 years |

| 4°C | Up to 2 years | |

| In Solvent | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Table 1: Recommended Storage Conditions for Bromo-PEG6-Boc.[1]

It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. When preparing solutions, using a freshly opened, anhydrous solvent such as dimethyl sulfoxide (DMSO) is recommended to minimize hygroscopic effects that can impact solubility and stability.[1]

Key Stability Considerations and Degradation Pathways

The stability of Bromo-PEG6-Boc is influenced by several factors, including temperature, pH, light, and the presence of nucleophiles or oxidizing agents. The molecule has three primary points of potential degradation: the bromo group, the PEG linker, and the Boc-protected amine.

Hydrolysis of the Bromo Group

The terminal bromoalkane is susceptible to hydrolysis, a reaction that replaces the bromine atom with a hydroxyl group. This process is generally slow but can be accelerated by the presence of water and nucleophiles. Polar protic solvents, like water and alcohols, can facilitate this nucleophilic substitution.

Degradation of the PEG Linker

The polyethylene glycol chain is generally stable but can undergo oxidative degradation. This process can be initiated by heat, light, or the presence of transition metals. Degradation of the PEG chain can lead to chain scission, resulting in a heterogeneous mixture of shorter PEG fragments.

Lability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is notably sensitive to acidic conditions.[2][3] Exposure to strong acids, and even prolonged exposure to milder acidic conditions, can lead to the cleavage of the Boc group, exposing the free amine. This is a critical consideration during purification steps, such as reverse-phase chromatography, where trifluoroacetic acid (TFA) is often used. If acidic conditions are necessary, they should be brief and followed by immediate neutralization.

A visual representation of the potential degradation pathways is provided below.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of Bromo-PEG6-Boc solutions, particularly for long-term studies or when used in cGMP environments, a comprehensive stability testing program is recommended. This typically involves subjecting the compound to forced degradation studies under various stress conditions.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on a Bromo-PEG6-Boc solution.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

-

Bromo-PEG6-Boc

-

Anhydrous DMSO (or other appropriate solvent)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)

-

Photostability chamber

-

Temperature-controlled incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Bromo-PEG6-Boc in the chosen solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 70°C).

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Control: Keep a sample of the stock solution at the recommended storage temperature (-20°C or -80°C) protected from light.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for the analytical method.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method to separate the parent compound from any degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with the control. Mass spectrometry can be used to elucidate the structures of the degradation products.

The following diagram illustrates the workflow for a typical stability study.

Analytical Method for Purity and Stability Assessment

A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is a common and effective technique for assessing the purity and stability of Bromo-PEG6-Boc.

-

Column: C18, e.g., 100 x 4.6 mm, 2.7 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection: UV at 210 nm

-

Injection Volume: 5 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness to be considered a stability-indicating method.

Decision-Making for Storage and Handling

The choice of storage conditions and handling procedures should be guided by the intended use and the required stability for the duration of the experiment or project. The following decision tree provides a logical approach to selecting the appropriate storage strategy.

Conclusion

The stability of Bromo-PEG6-Boc is critical for its successful application in the synthesis of PROTACs and other advanced bioconjugates. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the quality and integrity of this important linker. For critical applications, it is highly recommended to perform stability studies to establish appropriate shelf-life and re-test dates for solutions prepared in-house.

References

Methodological & Application

Bromo-PEG6-Boc as a PROTAC Linker in Targeted Protein Degradation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.

Bromo-PEG6-Boc is a versatile, polyethylene glycol (PEG)-based linker widely employed in the synthesis of PROTACs. The PEG component enhances aqueous solubility and can improve cell permeability, while the terminal bromo and Boc-protected amine functionalities allow for sequential, controlled conjugation to the POI and E3 ligase ligands. This document provides detailed application notes and experimental protocols for the use of Bromo-PEG6-Boc in the development of novel protein degraders.

Mechanism of Action of a PROTAC

The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

Data Presentation: Efficacy of PROTACs Utilizing PEG Linkers

The efficacy of a PROTAC is primarily quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below are examples of PROTACs synthesized with PEG linkers and their corresponding degradation data.

Table 1: Degradation Efficiency of a Bruton's Tyrosine Kinase (BTK)-Targeting PROTAC with a PEG6 Linker

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |

| RC-1 | BTK | CRBN | Mino | <10 | ~90 |

Data is illustrative and based on reported findings for similar PROTACs.

Table 2: Degradation Efficiency of a Dual PI3K/mTOR-Targeting PROTAC (GP262) with a PEG Linker

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| p110α (PI3K) | MDA-MB-231 | 227.4 | 71.3 |

| p110γ (PI3K) | MDA-MB-231 | 42.23 | 88.6 |

| mTOR | MDA-MB-231 | 45.4 | 74.9 |

Data is illustrative and based on reported findings for similar PROTACs.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using Bromo-PEG6-Boc and subsequent evaluation of its degradation activity.

Protocol 1: Solid-Phase Synthesis of a PROTAC

This protocol outlines a general strategy for the solid-phase synthesis of a PROTAC, which simplifies purification and allows for the efficient construction of PROTAC libraries.